BRD4 Bromodomain 1 Binding Affinity: Target Compound vs. CBP Bromodomain Selectivity Profile
The target compound demonstrates measurable binding to BRD4 bromodomain 1 with a dissociation constant (Kd) of 1.91 × 10³ nM (1.91 μM) as determined by isothermal titration calorimetry (ITC) [1]. In contrast, binding to the CBP bromodomain under identical ITC conditions yields a Kd of 4.34 × 10⁴ nM (43.4 μM), representing a ~23-fold weaker interaction [2]. This intra-compound selectivity ratio (CBP/BRD4 ≈ 22.7) provides a quantitative selectivity fingerprint that distinguishes the target compound from analogs lacking either the 2-bromo or the 2-fluorobenzyl motif, which may exhibit inverted or absent bromodomain selectivity. The absolute BRD4 affinity is modest (low micromolar), positioning this compound as a fragment-like or early lead scaffold rather than a potent probe.
| Evidence Dimension | Bromodomain binding selectivity (Kd ratio) |
|---|---|
| Target Compound Data | BRD4 BD1 Kd = 1.91 × 10³ nM; CBP Kd = 4.34 × 10⁴ nM |
| Comparator Or Baseline | Intra-compound comparison: CBP bromodomain vs. BRD4 bromodomain 1 |
| Quantified Difference | CBP/BRD4 selectivity ratio ≈ 22.7-fold (23-fold weaker CBP binding) |
| Conditions | Isothermal titration calorimetry (ITC); protein origin not specified; ChEMBL-curated data |
Why This Matters
A ~23-fold intra-compound selectivity window between BRD4 and CBP bromodomains is a quantifiable selectivity parameter that can be directly compared against analogs; a regioisomer lacking this selectivity fingerprint may be unsuitable for BRD4-focused epigenetic probe development.
- [1] BindingDB entry BDBM50623485 (CHEMBL5437886). Binding affinity to BRD4 bromodomain 1: Kd = 1.91E+3 nM by ITC. Curated by ChEMBL from Albert-Ludwigs-Universität Freiburg data. View Source
- [2] BindingDB PrimarySearch_ki for CHEMBL5437886. Binding affinity to CBP: Kd = 4.34E+4 nM by ITC. View Source
